2-chloro-N-(2-oxo-2-phenylethyl)acetamide
Overview
Description
2-chloro-N-(2-oxo-2-phenylethyl)acetamide is an organic compound with the molecular formula C10H10ClNO2 It is characterized by a phenyl group attached to an acetamide moiety, with a chlorine atom and an oxo group contributing to its chemical properties
Scientific Research Applications
2-chloro-N-(2-oxo-2-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide typically involves the reaction of 2-chloroacetyl chloride with 2-oxo-2-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-oxo-2-phenylethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of N-substituted acetamides.
Reduction: Formation of 2-hydroxy-N-(2-oxo-2-phenylethyl)acetamide.
Oxidation: Formation of phenolic derivatives.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-phenylethyl)acetamide
- 2-chloro-N-(2-oxo-2-methylpropyl)acetamide
- 2-chloro-N-(2-oxo-2-phenylpropyl)acetamide
Uniqueness
2-chloro-N-(2-oxo-2-phenylethyl)acetamide is unique due to the presence of both a chlorine atom and an oxo group, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-N-phenacylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-6-10(14)12-7-9(13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSDPNWLPHANMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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